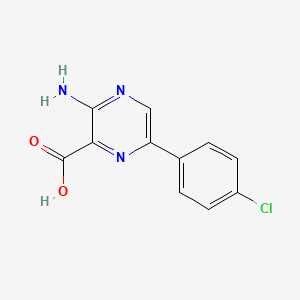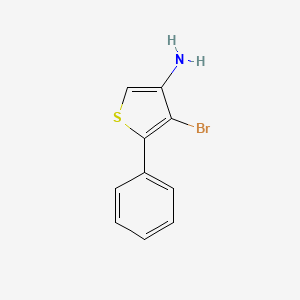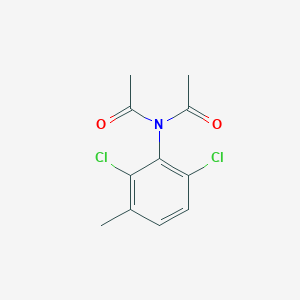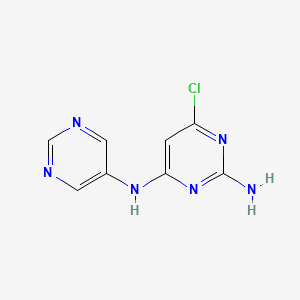
4-(3-Bromophenyl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromophenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a bromophenyl group and an aldehyde functional group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of thiophene derivatives using N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under dark conditions . Another method includes the use of lithium diisopropylamide (LDA) and subsequent reaction with a bromophenyl compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromophenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3-Bromophenyl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Bromophenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromophenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 4-(3-Bromophenyl)thiophene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in biological molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but with the bromine atom on the thiophene ring.
4-(4-Bromophenyl)thiazol-2-amine: Contains a thiazole ring instead of a thiophene ring.
4-Bromo-2-methoxy-1-methylbenzene: Contains a benzene ring with different substituents.
Uniqueness
4-(3-Bromophenyl)thiophene-2-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H7BrOS |
|---|---|
Molekulargewicht |
267.14 g/mol |
IUPAC-Name |
4-(3-bromophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-7H |
InChI-Schlüssel |
HCSPVNHBHQQBNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)



![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)




![tert-butyl N-(2,2-diphenylethyl)-N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate](/img/structure/B13871230.png)
![[5-(4-Methylpiperazin-1-yl)-2-nitrophenyl]methanamine](/img/structure/B13871232.png)

